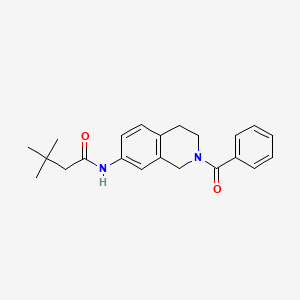![molecular formula C14H23N5O B6501422 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1235645-32-5](/img/structure/B6501422.png)
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (hereafter referred to as 3-PPMU) is a small molecule compound with a range of applications in scientific research. It is a synthetic derivative of urea, with a four-ring structure composed of nitrogen, oxygen, hydrogen, and carbon atoms. The compound has been used in a variety of biochemical and physiological studies, including those related to enzyme inhibition, protein-protein interactions, and drug delivery.
Applications De Recherche Scientifique
3-PPMU has been extensively studied in scientific research, primarily due to its ability to inhibit certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 3-PPMU an attractive target for drug development, as it could potentially be used to treat diseases related to acetylcholine deficiency, such as Alzheimer’s disease. In addition, 3-PPMU has been used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery.
Mécanisme D'action
The mechanism of action of 3-PPMU is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, acetylcholinesterase, and inhibits its activity. This is thought to be due to the presence of a hydrogen bond between the nitrogen atom of 3-PPMU and the hydroxyl group of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPMU have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3-PPMU has been shown to reduce the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This could potentially lead to improved learning and memory. In rats, 3-PPMU has been shown to reduce the activity of certain enzymes involved in drug metabolism, resulting in increased bioavailability of the drug. Finally, in humans, 3-PPMU has been shown to reduce the activity of certain enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-PPMU in laboratory experiments is its low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use. For example, the compound is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-PPMU in scientific research. One possibility is to further investigate the biochemical and physiological effects of the compound in different organisms. In addition, the compound could be used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery. Finally, 3-PPMU could be used to develop new drugs or treatments for diseases related to acetylcholine deficiency, such as Alzheimer’s disease.
Méthodes De Synthèse
3-PPMU can be synthesized using a variety of methods. The most common method involves the reaction of a tertiary amine, such as piperidine, with a pyrimidine derivative, such as 4-chloropyrimidine. This reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of propan-2-yl bromide. The resulting product is a mixture of 3-PPMU and its isomer, 4-PPMU.
Propriétés
IUPAC Name |
1-propan-2-yl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)18-14(20)17-10-12-4-8-19(9-5-12)13-15-6-3-7-16-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJSCBUTWSLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


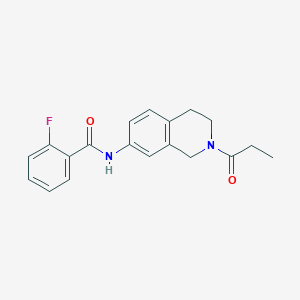
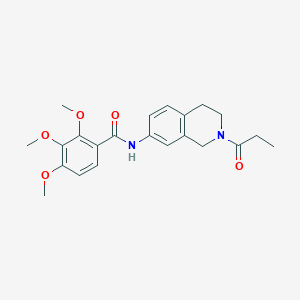
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![1-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6501360.png)

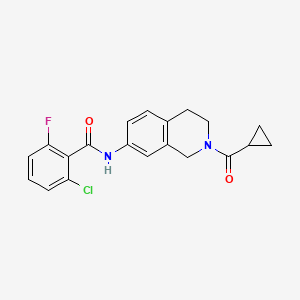

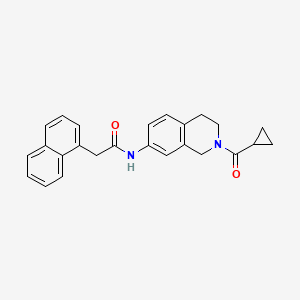

![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)

